2'-O-Allyluridine is a modified nucleoside that belongs to the class of 2'-alkylated ribonucleosides. It is characterized by the presence of an allyl group at the 2' position of the ribose sugar, which differentiates it from natural ribonucleosides. The compound has garnered interest for its potential applications in biochemical and pharmaceutical research, particularly in the development of nucleic acid-based therapeutics.
2'-O-Allyluridine can be synthesized through various chemical methods, which are explored in detail in subsequent sections. The compound's unique structure allows it to be utilized in studies related to ribozymes and other nucleic acid structures.
2'-O-Allyluridine is classified as a nucleoside analog. Nucleoside analogs are compounds that resemble natural nucleosides but possess structural modifications that can alter their biochemical properties and interactions. This modification can enhance stability against nucleases and improve binding affinity to specific targets.
The synthesis of 2'-O-Allyluridine typically involves several steps, including protection and deprotection of functional groups, as well as selective alkylation. One common method utilizes the Keck allylation procedure, which allows for stereoselective synthesis of 2'-modified nucleosides.
These steps may vary based on specific protocols or desired purity levels, but they represent a general framework for synthesizing this compound .
The molecular structure of 2'-O-Allyluridine consists of a ribose sugar with an allyl group attached at the 2' position and a uracil base. This modification alters the compound's physical and chemical properties compared to unmodified uridine.
where corresponds to the ribose sugar and represents the uracil base.
2'-O-Allyluridine can participate in various chemical reactions typical for nucleosides, including phosphorylation and incorporation into oligonucleotides. Its reactivity may differ from that of natural nucleosides due to steric effects introduced by the allyl group.
In biochemical assays, 2'-O-Allyluridine has been shown to be resistant to certain nucleases while still allowing for hybridization with complementary sequences. This property is advantageous in designing stable RNA molecules for therapeutic applications .
The mechanism of action for 2'-O-Allyluridine primarily relates to its role as a building block in RNA synthesis and its interaction with enzymes involved in RNA processing. The allyl modification enhances resistance to enzymatic degradation while maintaining functionality in RNA structures.
Studies have indicated that 2'-O-Allyluridine can be incorporated into RNA strands without significantly altering their secondary structures, thereby preserving biological activity while enhancing stability .
Relevant analyses have shown that these properties make it suitable for use in various biochemical applications .
The unique properties of 2'-O-Allyluridine make it a valuable tool in molecular biology and medicinal chemistry, facilitating advancements in therapeutic strategies targeting RNA .
The development of 2'-O-alkyl nucleoside modifications represents a pivotal advancement in nucleic acid therapeutics, driven by the need to overcome inherent limitations of natural RNA and DNA oligonucleotides. Early oligonucleotide therapeutics faced significant challenges, including rapid nuclease degradation in biological systems and poor binding affinity for target RNA sequences, which severely restricted their therapeutic utility [1] [7]. The unmodified phosphodiester backbone of oligonucleotides proved highly susceptible to enzymatic cleavage, particularly by endo- and exonucleases present in serum and cellular environments, resulting in short half-lives in vivo [2].
Initial efforts focused on backbone modifications, with phosphorothioate (PS) linkages emerging as a first-generation solution in the 1980s. By replacing a non-bridging oxygen atom with sulfur, PS oligonucleotides exhibited markedly improved nuclease resistance and enhanced protein binding properties, facilitating better tissue distribution [1] [8]. However, PS modifications introduced new limitations: reduced binding affinity for complementary RNA (ΔTm ≈ -0.5°C per modification) and dose-dependent toxicities related to protein interactions [1] [3].
This spurred research into sugar moiety modifications, particularly at the 2'-position of the ribose ring. The 2'-hydroxyl (2'-OH) group in RNA is a primary site of nucleophilic attack in hydrolytic degradation and contributes to RNA's inherent flexibility. Replacing it with alkyl groups yielded three key advantages:
Table 1: Evolution of Key 2'-O-Alkyl Modifications in Oligonucleotide Therapeutics
Modification | Year Introduced | ΔTm/Mod (°C) | Nuclease Resistance | Primary Clinical Impact |
---|---|---|---|---|
2'-O-Methyl (2'-OMe) | Late 1980s | +0.5 to +1.5 | Moderate | Improved stability for early antisense applications |
2'-O-Methoxyethyl (2'-MOE) | 1995 | +0.9 to +1.7 | High | FDA-approved drugs (e.g., Nusinersen) |
2'-O-Allyl | Experimental | +0.8 to +1.3† | High | Bridging early and modern modification strategies |
Locked Nucleic Acid (LNA) | 1997 | +2.0 to +8.0 | Very High | Potent but associated with hepatotoxicity |
†Estimated from structural analogs; LNA included for contrast [1] [4] [10]
Among these, 2'-O-methyl became the first widely adopted sugar modification. Crystallographic studies revealed that its methyl group occupied the minor groove without perturbing helix geometry, stabilizing the C3'-endo conformation critical for duplex stability [4]. However, fully 2'-O-methyl-modified oligonucleotides could not support RNase H activation—a mechanism essential for catalytic mRNA degradation in "gapmer" antisense designs. This limitation drove the development of chimeric oligonucleotides (e.g., 2'-MOE gapmers), where flanking 2'-O-alkyl regions provided stability and affinity, while central DNA segments enabled RNase H recruitment [1] [3].
The exploration of diverse alkyl chains (e.g., ethyl, propyl, allyl) aimed to balance thermodynamic stability, solubility, and synthetic feasibility. Allyl groups (-CH₂-CH=CH₂) emerged as a structurally distinct option, offering unique conformational flexibility and electronic properties compared to saturated alkyl chains [10].
2'-O-Allyluridine occupies a unique niche in the historical trajectory of nucleic acid modifications, serving as a conceptual and chemical bridge between early empirical stabilization approaches and contemporary rational design principles. Unlike saturated alkyl chains (methyl, ethyl), the allyl group introduces an unsaturated vinyl moiety (-CH=CH₂) that confers distinct steric and electronic properties to the ribose ring [10].
Conformational and Thermodynamic Properties
Early structural studies of 2'-O-alkyl modifications established that duplex stabilization primarily arose from:
2'-O-Allyluridine exhibited intermediate properties between rigid locked nucleic acids (LNAs) and flexible 2'-O-methoxyethyl (MOE). The allyl group's rotatable C-C bonds allowed adaptive positioning within the minor groove, while its π-electrons enabled weak van der Waals interactions with adjacent nucleobases. Thermodynamic measurements showed that 2'-O-allyluridine increased duplex melting temperature (ΔTm) by approximately +0.8°C to +1.3°C per modification—less than LNA (+4°C to +8°C) but comparable to 2'-OMe (+0.5°C to +1.5°C) [1] [10]. Crucially, it retained sufficient conformational flexibility to avoid the aggregation tendencies observed in fully LNA-modified oligonucleotides [1].
Table 2: Structural and Functional Properties of 2'-O-Alkyluridine Modifications
Property | 2'-O-Methyluridine | 2'-O-Methoxyethyluridine | 2'-O-Allyluridine |
---|---|---|---|
Sugar Pucker Preference | C3'-endo (≥90%) | C3'-endo (≥95%) | C3'-endo (85-90%) |
Minor Groove Occupancy | Compact (methyl) | Extended (ethoxy) | Intermediate (vinyl) |
ΔTm/Modification (°C) | +0.5 to +1.5 | +0.9 to +1.7 | +0.8 to +1.3 |
Nuclease Resistance | Moderate | High | High |
Key Stabilizing Mechanism | Entropy-driven preorganization | Enhanced hydration & stacking | Adaptive hydrophobic packing |
Bridging Empirical and Rational Design Eras
2'-O-Allyluridine exemplifies the transition from trial-and-error alkylation to functionally guided design:
Unlike constrained analogs (e.g., LNA), 2'-O-allyluridine rarely induced off-target cleavage by RNase H when positioned in gapmer flanks, as its flexibility prevented persistent mismatched duplex formation [1]. This property aligned it with safer modification profiles while maintaining efficacy.
Chemical Evolution and Synthesis
Synthetically, 2'-O-allyluridine was accessed via:
Its compatibility with solid-phase synthesis protocols enabled direct comparison with other 2'-O-alkyl analogs in systematic structure-activity relationship (SAR) studies. These studies confirmed allyl's role in balancing multiple parameters: size (van der Waals volume ≈ 52 ų), hydrophobicity (LogP ≈ 1.2), and synthetic yield (75-85% per coupling) [10].
While largely superseded by clinically optimized modifications like 2'-MOE and LNA, 2'-O-allyluridine remains a structurally insightful system that informed the design of advanced analogs. Its blend of conformational adaptability and stabilizing effects embodies the iterative refinement that propelled oligonucleotide therapeutics from laboratory curiosities to clinical reality [1] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7